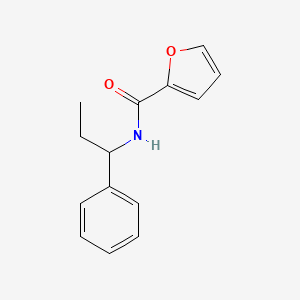

N-(1-phenylpropyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylpropyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-12(11-7-4-3-5-8-11)15-14(16)13-9-6-10-17-13/h3-10,12H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBZLPKAPNWWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 1 Phenylpropyl Furan 2 Carboxamide and Analogues

Established Synthetic Pathways for Furan-2-carboxamide Core Structures

The formation of the furan-2-carboxamide scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through the creation of an amide bond between a furan-2-carboxylic acid derivative and an appropriate amine.

Amidation Reactions and Coupling Strategies

The direct reaction of a carboxylic acid with an amine to form an amide is a fundamental transformation in organic synthesis. libretexts.org For the synthesis of furan-2-carboxamides, furan-2-carboxylic acid or its more reactive derivatives, such as acyl chlorides, are commonly employed. libretexts.orgresearchgate.net

The reaction of furan-2-carbonyl chloride with an amine is a straightforward and widely used method. researchgate.netmdpi.comresearchgate.net This approach benefits from the high reactivity of the acyl chloride, which readily reacts with amines to form the desired amide bond. The reaction is often carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net

Alternatively, direct coupling of furan-2-carboxylic acid with an amine can be achieved using a variety of coupling reagents. chemistrysteps.com These reagents activate the carboxylic acid, facilitating the nucleophilic attack of the amine. hepatochem.com Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. chemistrysteps.comhepatochem.comresearchgate.netluxembourg-bio.compeptide.comfishersci.co.uk Other effective coupling systems include uronium or aminium salts such as HATU and HBTU, and phosphonium (B103445) reagents like PyBOP. hepatochem.compeptide.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity. researchgate.net Microwave-assisted synthesis has also been reported as a method to accelerate these reactions under mild conditions. researchgate.net

A variety of solvents can be used for these amidation reactions, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being common choices. fishersci.co.uknih.gov Purification of the resulting furan-2-carboxamide is typically achieved through techniques like crystallization or column chromatography. researchgate.net

Table 1: Common Coupling Reagents for Furan-2-carboxamide Synthesis

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, EDC, DIC peptide.com | HOBt, HOAt luxembourg-bio.compeptide.com | Widely used, cost-effective. researchgate.net Byproduct removal can be a consideration. peptide.com |

| Uronium/Aminium Salts | HATU, HBTU, TBTU peptide.com | - | High efficiency, fast reaction times, reduced racemization. luxembourg-bio.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP peptide.com | - | Very effective, particularly for challenging couplings. peptide.com |

| Imidazolium-based | CDI nih.gov | - | Mild conditions, forms a reactive acylimidazole intermediate. nih.gov |

Stereoselective Synthesis Approaches for the N-(1-phenylpropyl) Moiety

The N-(1-phenylpropyl) portion of the target molecule contains a chiral center, making the stereoselective synthesis of this amine a crucial aspect for obtaining enantiomerically pure final products. The synthesis of chiral 1-phenyl-1-propylamine can be approached in two main ways: resolution of a racemic mixture or asymmetric synthesis.

Optical resolution is a classical method that involves separating the enantiomers of a racemic mixture. This is often achieved by reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid or other chiral acids, to form diastereomeric salts. libretexts.org These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the amine can be recovered. libretexts.org Other chiral resolving agents like N-benzoylphenylglycine and D(-)-mandelic acid have also been explored.

Asymmetric synthesis aims to directly produce the desired enantiomer. This can involve various strategies, including the use of chiral catalysts or auxiliaries. Chiral ligands can be used in asymmetric reactions to control the stereochemical outcome. nih.gov Another approach is the enzymatic kinetic resolution of a racemic amine, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

Functional Group Interconversions and Modifications on the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. numberanalytics.comchemicalbook.com This reactivity allows for the introduction of various functional groups onto the furan core, primarily at the C5 position, as the C2 position is already substituted with the carboxamide group. Electrophilic substitution at the C2 and C5 positions is favored due to the greater stabilization of the cationic intermediate through resonance. chemicalbook.compearson.compearson.com

Common electrophilic substitution reactions that can be applied to the furan ring include:

Halogenation: Bromination of furan can be achieved using mild reagents to introduce a bromine atom, typically at the 2-position, or in this case, the 5-position of the furan-2-carboxamide. pearson.compearson.com

Nitration: The introduction of a nitro group can be accomplished, for example, using a mixture of nitric acid and acetic anhydride. numberanalytics.com The resulting N-(2-nitrophenyl)furan-2-carboxamide has been synthesized and characterized. nih.gov

Formylation: A formyl group can be introduced via reactions like the Vilsmeier-Haack reaction, which uses a mixture of phosphoryl chloride and dimethylformamide. mdpi.com

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the furan ring. youtube.com

The electron-withdrawing nature of the carboxamide group at the C2 position can influence the reactivity and regioselectivity of these electrophilic substitution reactions on the furan ring. It is also possible to oxidize the furan ring to form a furan-2(5H)-one derivative. researchgate.net

Diversification Strategies for the N-Alkyl/Aryl Amide Substituent

To explore the structure-activity relationships of N-(1-phenylpropyl)furan-2-carboxamide analogs, it is essential to have synthetic routes that allow for the diversification of the N-substituent. This can be achieved by starting with a common intermediate and introducing a variety of alkyl or aryl groups.

One strategy involves the synthesis of a range of primary amines analogous to 1-phenyl-1-propylamine, which can then be coupled with furan-2-carboxylic acid or its derivatives as described in section 2.1.1. For instance, various substituted anilines can be used to generate N-aryl furan-2-carboxamides. researchgate.netnih.gov Similarly, a diverse set of N-alkylfuran-2-carboxamides can be prepared by reacting 2-furoyl chloride with different primary amines. researchgate.net

Another powerful technique for diversification is transamidation. This method allows for the exchange of the amine portion of an existing amide. For example, an 8-aminoquinoline (B160924) (8-AQ) auxiliary can be installed on the benzofuran-2-carboxamide (B1298429), which can then be subjected to C-H arylation. Subsequently, the 8-AQ group can be replaced by various amines in a one-pot, two-step procedure, providing access to a wide range of structurally complex derivatives. mdpi.comchemrxiv.org This approach involves the formation of an N-acyl-Boc-carbamate intermediate which then reacts with the desired amine. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be employed to introduce aryl groups onto a pre-functionalized furan-2-carboxamide scaffold. For example, N-(4-bromophenyl)furan-2-carboxamide can be arylated with various boronic acids to yield a library of N-(4-arylphenyl)furan-2-carboxamide analogs. researchgate.net N-alkylation of a secondary furan-2-carboxamide can also be achieved. For instance, N-phenylbenzofuran-2-carboxamides have been N-alkylated using reagents like 1-(3-chloropropyl)piperidine (B110583) in the presence of a base such as sodium hydride. nih.gov

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory scale to a larger research and development scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Key considerations include:

Reagent Selection: The choice of reagents becomes critical on a larger scale. While highly reactive reagents like acyl chlorides are effective, they can present handling and safety challenges. The use of coupling reagents that produce easily removable byproducts is advantageous. For example, while DCC is inexpensive, the dicyclohexylurea byproduct can be difficult to remove, making DIC a better choice for solid-phase synthesis due to the higher solubility of its urea (B33335) byproduct. researchgate.netpeptide.com

Process Optimization: Reaction conditions such as temperature, concentration, and reaction time need to be optimized to maximize yield and minimize the formation of impurities. The order of addition of reagents can also significantly impact the outcome.

Purification Methods: Purification techniques must be scalable. While column chromatography is common in the lab, it can be cumbersome and expensive on a larger scale. Crystallization is often a more practical and cost-effective method for purifying large quantities of solid products. researchgate.net

Solvent Choice: The selection of solvents should consider not only their effectiveness in the reaction but also their environmental impact, cost, and ease of recovery and recycling. researchgate.net

Safety and Environmental Impact: A thorough safety assessment of the entire process is crucial. This includes evaluating the toxicity and reactivity of all chemicals involved and implementing appropriate handling procedures. The environmental impact of the synthesis, including waste generation, should also be minimized. researchgate.net

By carefully addressing these considerations, a robust and scalable synthetic process for this compound and its analogs can be developed to support further research and development activities.

Computational Chemistry and Molecular Modeling Investigations of N 1 Phenylpropyl Furan 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of molecules. Such studies involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties.

For furan-based compounds, DFT methods like B3LYP with a 6-311++G(d,p) basis set are used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For the related chalcone (B49325) (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, these values have been calculated to understand its electronic properties.

Structural studies on analogous compounds, like N-(2-nitrophenyl)furan-2-carboxamide, reveal that the planarity of the molecule is a key feature. The furan (B31954) and phenyl rings are often rotated relative to the central amide fragment, and this conformation is influenced by intramolecular interactions. For instance, in N-(2-nitrophenyl)furan-2-carboxamide, the dihedral angle between the phenyl and furan rings is 9.71 (5)°, and the planarity of the furan-2-carboxamide moiety is not preserved due to strong intramolecular interactions with the nitro group.

For N-(1-phenylpropyl)furan-2-carboxamide, quantum chemical calculations would similarly predict its three-dimensional structure, bond lengths, bond angles, and the distribution of electron density (molecular electrostatic potential map). These calculations would identify the most electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack and potential hydrogen bonding interactions, which are crucial for receptor binding.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of a ligand and the dynamics of its interaction with a biological target.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape in different environments, such as in a vacuum or in a solvent like water. By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable and frequently occurring conformations. Infrared (IR) analysis supported by theoretical calculations has been used to determine the conformational equilibrium of similar furan derivatives.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For furan-2-carboxamide derivatives, docking studies have been instrumental in identifying and validating potential biological targets.

A notable study focused on furan-2-carboxamides as potential antibiofilm agents against Pseudomonas aeruginosa. In this research, various analogues were docked into the active site of the LasR protein (PDB: 2UV0), a key regulator in bacterial quorum sensing. The results showed that carbohydrazide (B1668358) derivatives, in particular, shared a similar binding mode to known furanone inhibitors and had excellent docking scores. The interactions typically involved hydrogen bonds and hydrophobic contacts within the LasR binding pocket.

In another area, furan-2-carboxamide hybrids combined with a 1,3,4-thiadiazole (B1197879) scaffold were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Molecular docking was used to guide the synthesis by analyzing how well the designed molecules fit into the VEGFR-2 active site.

While no specific docking studies for this compound were found, these findings on its analogues suggest that its biological activity could be explored against targets like bacterial LasR or human VEGFR-2. A docking study of this compound would involve placing the molecule into the binding site of a target protein and scoring its orientation based on binding energy. The results would highlight key interactions

Structure Activity Relationship Sar Exploration for N 1 Phenylpropyl Furan 2 Carboxamide and Its Analogues in Biological Systems

Impact of N-Alkyl Chain Length and Branching on Biological Interaction Profiles

The nature of the N-alkyl substituent in carboxamide compounds is a critical determinant of their biological activity. Variations in the length and branching of this chain can significantly alter a molecule's size, lipophilicity, and conformational flexibility, thereby affecting its ability to fit into a receptor's binding pocket.

Research on various classes of biologically active molecules demonstrates this principle. For instance, studies on conjugated polymers have shown that the length of alkyl side chains can control the formation of distinct semi-crystalline phases, which in turn affects physical and electronic properties. While a different context, this illustrates how alkyl chain length can dictate molecular organization. In studies of furan-2-carboxamides, it has been observed that bulky alkyl chains can lead to a reduction in biological activity. Similarly, research on fentanyl analogs, which feature an N-substituted propionanilide structure, found that modifications to the N-alkyl group significantly impacted the compounds' toxicity and analgesic efficacy. These findings suggest that an optimal N-alkyl chain length and branching pattern exist for effective binding, beyond which steric hindrance may diminish the interaction with the biological target.

The table below conceptualizes how variations in the N-alkyl chain of a furan-2-carboxamide might influence its biological interaction profile, based on general SAR principles.

| N-Alkyl Substituent | Key Features | Potential Impact on Biological Interaction |

| Propyl | Linear, flexible | Baseline interaction |

| 1-Phenylpropyl | α-branching, increased bulk, added aromatic moiety | Potentially enhanced binding through additional hydrophobic/π-π interactions |

| Isopropyl | α-branching, less bulky than phenylpropyl | May alter binding orientation compared to a linear chain |

| Butyl | Increased length and lipophilicity | Could improve membrane permeability or hydrophobic interactions, but may be too large for some binding sites |

| tert-Butyl | Highly branched and bulky | Often reduces activity due to steric hindrance |

Role of Phenyl Ring Substitutions on Ligand Efficiency and Selectivity

Substituting the phenyl ring of the N-(1-phenylpropyl) moiety is a classic strategy for fine-tuning a ligand's properties. The electronic (electron-donating or electron-withdrawing) and steric (size, shape) characteristics of substituents can profoundly influence binding affinity, selectivity, and pharmacokinetic parameters.

Numerous studies on related structures underscore the importance of phenyl ring substitution.

In one study on furan-2-carboxamides, the introduction of halogens onto a phenyl ring resulted in better inhibition of biofilm formation.

Research on N-phenylbenzofuran-2-carboxamides as modulators of Aβ42 aggregation found that a methoxyphenol substituent led to inhibition, whereas a simple methoxyphenyl substituent accelerated aggregation, demonstrating high sensitivity to the substitution pattern.

In a series of NMDA receptor antagonists, a 2,5-disubstituted pattern on the phenyl ring was found to be optimal for high-affinity binding, with bromo and methylthio groups being ideal substituents at these positions.

For certain benzofuran-2-carboxamide (B1298429) ligands, the addition of two methoxy (B1213986) substituents to the fused benzene (B151609) ring (part of the core, not the N-phenyl group) was found to increase selectivity for the sigma-1 receptor over the sigma-2 receptor.

These findings highlight that both the nature and position of substituents are critical for modulating biological activity.

The following table details research findings on how different phenyl ring substitutions on related carboxamide structures affect biological outcomes.

| Compound Class | Phenyl Ring Substitution | Finding | Source |

| Furan-2-Carboxamides | Halogens | Led to better inhibition of biofilm | |

| N-Phenylbenzofuran-2-carboxamides | Methoxyphenol | Inhibited Aβ42 aggregation | |

| N-Phenylbenzofuran-2-carboxamides | 4-Methoxyphenyl | Accelerated Aβ42 aggregation | |

| Diphenylguanidines | 2,5-Dibromo | Exhibited potency at sigma and NMDA receptors | |

| Diphenylguanidines | 2-Bromo-5-(methylthio) | Highly active at NMDA receptor sites |

Modulation of Furan (B31954) Ring Substitutions on Mechanistic Pathways

The furan nucleus is a core component of many natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory and antimicrobial effects. The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biological targets like enzymes or receptors. Research on furan-fused chalcones has shown that the attachment of a furan ring can significantly enhance antiproliferative activity compared to analogues lacking this moiety. While specific SAR studies on furan ring substitutions for N-(1-phenylpropyl)furan-2-carboxamide are not widely reported, researchers have expressed interest in investigating the effects of attaching different groups to the furan ring to develop more potent derivatives. Based on general principles, introducing small, lipophilic groups like methyl could enhance van der Waals forces, while halogen substituents could introduce the potential for halogen bonding.

The table below outlines the potential effects of substituting the furan ring based on established medicinal chemistry principles.

| Furan Ring Substituent | Position | Potential Effect on Mechanistic Pathway |

| Methyl | C5 | May increase lipophilicity, potentially enhancing binding in hydrophobic pockets. |

| Bromo | C5 | Could introduce halogen bonding interactions and alter the ring's electronic properties. |

| Nitro | C5 | Strong electron-withdrawing group that would significantly alter the electronic character of the furan ring. |

| Hydroxymethyl | C5 | Would increase polarity and introduce hydrogen bond donor/acceptor capabilities. |

Stereochemical Influences of the Phenylpropyl Moiety on Specific Biological Targets

The N-(1-phenylpropyl) moiety contains a chiral center at the carbon atom attached to the amide nitrogen. Consequently, this compound can exist as two distinct enantiomers, (R) and (S). It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with each enantiomer of a chiral compound.

This stereospecificity arises because the three-dimensional arrangement of atoms in one enantiomer may allow for a much more precise and stable fit into the binding site of a target protein than the other. One enantiomer, the eutomer, is typically responsible for the

Advanced Analytical Methodologies for the Characterization and Quantification of N 1 Phenylpropyl Furan 2 Carboxamide in Research Samples

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally unstable compounds, making it ideal for assessing the purity of N-(1-phenylpropyl)furan-2-carboxamide. amazonaws.com The development of a robust HPLC method is a critical first step in its analytical characterization, focusing on achieving adequate separation from any process-related impurities and potential degradants. amazonaws.comresearchgate.net A key structural feature of this molecule is the chiral center at the carbon atom connecting the phenyl and propyl groups, resulting in the existence of two enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are crucial. nih.gov

The control of enantiomeric purity is a necessity for clinical, analytical, and regulatory purposes. nih.gov Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective and widely used method for separating enantiomers. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are particularly successful in resolving a wide range of racemic compounds, including those with structures analogous to this compound. mdpi.commdpi.com Method development involves optimizing the mobile phase, which typically consists of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, to achieve baseline separation of the two enantiomers. mdpi.com

For general purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. A C8 or C18 column with a mobile phase of acetonitrile (B52724) or methanol (B129727) and water (often with a formic or acetic acid modifier to improve peak shape) is a standard starting point. nih.gov Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the furan (B31954) and phenyl chromophores exhibit strong absorbance. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Chiral (Enantiomeric) Separation | Reversed-Phase (Purity) Analysis |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic: n-Hexane / Isopropanol (90:10, v/v) | Gradient: Acetonitrile / 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 25°C | 30°C |

| Detector | DAD/UV at 254 nm | DAD/UV at 254 nm |

| Injection Vol. | 10 µL | 10 µL |

| Purpose | Quantify enantiomeric excess/purity. | Determine overall purity and separate from synthesis impurities. |

| This table presents typical starting conditions for method development and is for illustrative purposes. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. unr.edu.ar In the context of this compound, GC-MS is primarily used for impurity profiling, which involves the identification and quantification of impurities that may originate from the synthesis or degradation of the compound. nih.govnih.gov These impurities can include residual solvents, unreacted starting materials, and synthesis by-products. nih.gov

For analyzing volatile organic compounds (VOCs), such as solvents used in the synthesis (e.g., dichloromethane (B109758), tetrahydrofuran, ethyl acetate), headspace sampling (HS) coupled with GC-MS is the method of choice. researchgate.net This technique allows for the analysis of trace-level volatiles without injecting the non-volatile main compound, thereby protecting the GC system. researchgate.net

The analysis of less volatile impurities, such as by-products from the amidation reaction or degradation products, is also feasible. nih.govresearchgate.net The high resolving power of the gas chromatograph separates the individual components of a mixture before they are detected and identified by the mass spectrometer. nih.gov The mass spectrometer provides structural information based on the mass-to-charge ratio of fragmented ions, which can be compared against spectral libraries for confident identification. mdpi.com Developing a robust GC-MS method often involves selecting an appropriate column, like a non-polar HP-5MS, and optimizing the oven temperature program to achieve separation of all relevant analytes. nih.govthermofisher.com

Table 2: Potential Impurities in this compound for GC-MS Profiling

| Impurity Name | Potential Source | Analytical Approach |

| 1-Phenyl-1-propanol | Starting material impurity | Direct Injection GC-MS |

| Furan-2-carboxylic acid | Starting material, hydrolysis | Derivatization (e.g., silylation) then GC-MS |

| Furan-2-carbonyl chloride | Unreacted starting material | GC-MS (may degrade on-column) |

| Diethylamine/Triethylamine | Reagent (base) | Headspace GC-MS |

| Dichloromethane | Solvent | Headspace GC-MS |

| N,N-diethylfuran-2-carboxamide | By-product from reagent | Direct Injection GC-MS |

| This table lists hypothetical impurities based on common synthetic routes for illustrative purposes. |

Spectrophotometric and Fluorometric Assay Development for In Vitro Studies

For high-throughput screening and in vitro research, simple, rapid, and sensitive analytical methods are required. Spectrophotometric and fluorometric assays fulfill these criteria and can be developed for the quantification of this compound. The presence of chromophores—the furan ring and the phenyl group—means the compound will absorb light in the UV region, allowing for direct quantification using UV-Vis spectrophotometry.

However, for more selective and sensitive detection, especially in complex biological matrices, derivatization strategies can be employed to create a colored or fluorescent product. mdpi.com For instance, assays have been developed for other furan derivatives based on chemical reactions that yield a product with strong absorbance in the visible spectrum (a colorimetric assay). mdpi.com A similar principle could be applied here, potentially targeting the furan ring or the amide bond for a specific chemical reaction. The development of such an assay would involve optimizing reaction conditions (pH, temperature, reagent concentration) and validating its performance in terms of linearity, sensitivity, and selectivity. mdpi.com

Fluorometric assays offer even higher sensitivity. While the native fluorescence of this compound may be limited, a reaction to introduce a fluorophore or a study of its interaction with a fluorescent probe could form the basis of a highly sensitive assay. Such methods are particularly valuable for measuring low concentrations in biological assays or for studying binding interactions.

Table 3: Principles for Assay Development for this compound

| Assay Type | Principle | Potential Advantages | Key Development Steps |

| Direct UV Spectrophotometry | Measures the native absorbance of the furan and phenyl chromophores. | Simple, rapid, no reagents required. | Determine absorption maximum (λmax) and molar absorptivity (ε). |

| Colorimetric Assay | A chemical reaction converts the analyte into a colored product measured by a spectrophotometer. mdpi.com | Increased selectivity over direct UV; suitable for plate-reader formats. mdpi.com | Identify a selective derivatization reaction; optimize pH, time, and temperature; validate against interferences. mdpi.com |

| Fluorometric Assay | Measures light emission after excitation; can be based on native fluorescence or a fluorescent derivative. | Very high sensitivity, low background interference. | Characterize excitation/emission spectra; develop a fluorogenic reaction or identify a fluorescent probe. |

| This table outlines potential strategies for developing quantitative assays. |

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening

The screening of large compound libraries is a cornerstone of modern drug discovery and chemical biology. nih.govnih.gov Microfluidic and miniaturized platforms, often called "lab-on-a-chip" systems, offer a paradigm shift from traditional benchtop assays. nih.govresearchgate.net These technologies enable the automation and integration of complex analytical procedures in a miniaturized format, drastically reducing the consumption of valuable samples and expensive reagents. nih.govresearchgate.net

For this compound and its analogs, microfluidic platforms can be used for high-throughput screening (HTS). nih.gov The spectrophotometric or fluorometric assays described previously can be adapted to a microfluidic format. researchgate.net Droplet-based microfluidics, for example, encapsulates picoliter-volume aqueous droplets (each acting as a tiny test tube) in an immiscible oil stream. researchgate.net This allows for millions of individual experiments to be performed rapidly. Each droplet can contain cells or enzymes along with a variant of the test compound, enabling massive parallel screening for biological activity. researchgate.net

These platforms provide exquisite control over the cellular microenvironment and allow for dynamic monitoring of cellular responses. mdpi.com The integration of detection systems, such as fluorescence microscopy, directly into the microfluidic chip facilitates real-time data acquisition. mdpi.com By leveraging miniaturization, researchers can screen larger and more diverse chemical libraries faster and more cost-effectively, accelerating the pace of discovery. nih.govresearchgate.net

Table 4: Comparison of Conventional vs. Microfluidic Screening Platforms

| Feature | Conventional Screening (e.g., 96-well plate) | Microfluidic High-Throughput Screening |

| Sample/Reagent Volume | Microliters (µL) per well | Picoliters (pL) to Nanoliters (nL) per assay |

| Throughput | 10³ - 10⁴ samples per day | 10⁵ - 10⁷ samples per day nih.gov |

| Cost per Sample | Higher, due to larger reagent volumes | Significantly lower |

| Analysis Time | Minutes to hours | Seconds to minutes |

| System Integration | Multiple separate instruments | Integrated on a single chip nih.gov |

| Primary Advantage | Established, widely available technology | Massive parallelism, reduced costs, low sample consumption researchgate.net |

| This table provides a comparative overview of screening technologies. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-(1-phenylpropyl)furan-2-carboxamide?

- Methodology :

- Synthesis : Use a coupling reaction between furan-2-carboxylic acid and 1-phenylpropylamine in the presence of a carbodiimide coupling agent (e.g., EDC or DCC) under inert conditions. Optimize solvent choice (e.g., DMF or THF) and reaction temperature (40–60°C) to achieve yields >70% .

- Characterization : Validate purity via HPLC (≥95%) and confirm structure using FT-IR (C=O stretch at ~1670 cm⁻¹, amide N-H at ~3300 cm⁻¹) and NMR (1H: δ 7.2–7.6 ppm for aromatic protons; 13C: δ 160–165 ppm for carbonyl) .

Q. How can researchers resolve discrepancies between computational ADMET predictions and experimental pharmacokinetic data for this compound?

- Methodology :

- Perform in vitro assays to validate computational predictions (e.g., microsomal stability tests for metabolism, Caco-2 cell models for absorption). Compare results with PubChem-derived molecular descriptors (logP, PSA) to identify outliers .

- Use molecular dynamics simulations to refine docking models, especially if experimental data conflicts with predicted binding affinities to targets like cytochrome P450 enzymes .

Advanced Research Questions

Q. What strategies are effective for analyzing conflicting bioactivity data (e.g., opioid receptor vs. antimicrobial activity) in structurally related furan-2-carboxamides?

- Methodology :

- Conduct competitive receptor-binding assays (e.g., μ-opioid receptor for opioid activity) and compare IC50 values with antimicrobial MIC data. Structural analogs like ortho-fluorofuranyl fentanyl () suggest opioid receptor affinity, while N-(2,4-difluorophenyl)furan-2-carboxamide ( ) shows antimicrobial potential. Use SAR studies to isolate functional group contributions .

- Employ metabolomics to determine if metabolic byproducts drive divergent activities .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodology :

- Grow single crystals via slow evaporation in a 1:1 ethanol/water mixture. Use SHELXL ( ) for structure refinement. Key parameters: R-factor < 5%, hydrogen bonding analysis (amide N-H···O interactions) to confirm spatial arrangement .

- Cross-validate with computational chemistry tools (e.g., Gaussian for DFT-based geometry optimization) .

Q. What experimental designs are optimal for studying metabolic stability and reactive metabolite formation?

- Methodology :

- Use human liver microsomes (HLMs) with NADPH cofactors for Phase I metabolism profiling. Monitor metabolites via LC-MS/MS; focus on furan ring oxidation (potential hepatotoxicity) and amide hydrolysis .

- Incorporate glutathione trapping assays to detect reactive intermediates (e.g., epoxide formation from furan oxidation) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and formulation stability?

- Methodology :

- Perform pH-dependent solubility studies (e.g., shake-flask method across pH 1–7.4). Use Hansen solubility parameters to identify compatible excipients (e.g., PEG 400 for parenteral formulations) .

- Stability studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare with PubChem data () on hydrolytic susceptibility .

Key Research Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.